molecular formula C18H23F3N2O B2469892 N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide CAS No. 1396783-29-1

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2469892
CAS No.: 1396783-29-1
M. Wt: 340.39
InChI Key: TUDBHOLMJCEXTJ-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide core, along with a diisopropylamino group linked via a but-2-yn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved by reacting 4-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the But-2-yn-1-yl Chain:

    Attachment of the Diisopropylamino Group: The final step involves the attachment of the diisopropylamino group, which can be achieved through a nucleophilic substitution reaction using diisopropylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne group into an alkene or alkane.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the alkyne chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated hydrocarbons.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may be explored for its potential biological activity, including its effects on various cellular pathways or its use as a probe in biochemical assays.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.

    Industry: The compound may be used in the development of new industrial processes or materials, particularly those requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide exerts its effects would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction may involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide include other benzamide derivatives with different substituents on the benzene ring or variations in the alkyne chain. Examples include:

  • N-(4-(diethylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide
  • N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(methyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O/c1-13(2)23(14(3)4)12-6-5-11-22-17(24)15-7-9-16(10-8-15)18(19,20)21/h7-10,13-14H,11-12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDBHOLMJCEXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC=C(C=C1)C(F)(F)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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